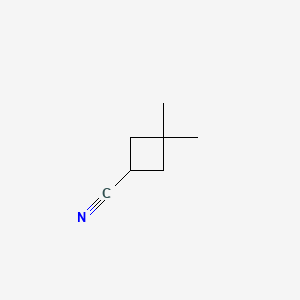
4-氟苯氧乙酸
描述
4-Fluorophenoxyacetic acid is a chemical compound with the molecular formula C8H7FO3.
科学研究应用
4-氟苯氧乙酸在科学研究中具有广泛的应用:
农业: 它被用作植物生长调节剂,以增强作物对害虫的抵抗力和提高产量。
生物学: 它被用来研究植物防御机制以及化学诱导剂在诱导植物免疫中的作用.
化学: 它用作合成各种有机化合物的先驱,并用于研究反应机理和途径.
医学: 虽然其在医学上的直接应用有限,但其在农业生物技术中的作用通过确保粮食安全和减少对化学杀虫剂的需求间接支持医学研究.
作用机制
4-氟苯氧乙酸通过调节植物中过氧化物酶、过氧化氢 (H2O2) 和类黄酮的产生来发挥作用。它直接触发类黄酮聚合物的形成,从而增强植物对害虫的防御机制。 这个过程不涉及激素信号传导,而是依赖于植物细胞中酚类聚合物的沉积增加 .
类似化合物:
2,4-二氯苯氧乙酸 (2,4-D): 一种广泛使用的除草剂,具有类似的植物生长调节特性。
4-氯苯氧乙酸: 另一种在农业中使用的苯氧乙酸衍生物.
独特性: 4-氟苯氧乙酸的独特之处在于它对增强植物对刺吸式昆虫的抗性具有特定作用,而不刺激激素通路。 这使其成为害虫综合管理策略中宝贵的工具 .
生化分析
Biochemical Properties
4-Fluorophenoxyacetic acid plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with several enzymes and proteins, including peroxidases and flavonoids. The compound modulates the production of hydrogen peroxide (H2O2) and peroxidases, which are crucial for the formation of flavonoid polymers . These interactions enhance the plant’s resistance to insect pests by strengthening the cell walls and making it difficult for pests to access the plant’s nutrients .
Cellular Effects
4-Fluorophenoxyacetic acid has notable effects on various types of cells and cellular processes. In plants, it influences cell function by modulating cell signaling pathways and gene expression. The compound triggers the production of peroxidases and flavonoids, leading to the formation of phenolic polymers that reinforce the cell walls . This reinforcement reduces the ability of pests to penetrate the plant cells, thereby protecting the plant from damage . Additionally, 4-Fluorophenoxyacetic acid has been shown to increase the yield of crops such as rice, wheat, and barley by enhancing their resistance to insect pests .
Molecular Mechanism
The molecular mechanism of 4-Fluorophenoxyacetic acid involves its interaction with specific biomolecules and enzymes. The compound does not stimulate hormonal signaling but instead modulates the production of peroxidases, H2O2, and flavonoids . These interactions lead to the formation of flavonoid polymers, which are deposited in the plant’s parenchyma cells . The increased deposition of these polymers strengthens the cell walls and reduces the capacity of pests to reach the plant’s phloem . This mechanism of action highlights the compound’s role in enhancing plant defense against insect pests.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluorophenoxyacetic acid have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 4-Fluorophenoxyacetic acid remains stable and effective in enhancing plant resistance to pests over extended periods . The compound’s ability to induce the production of peroxidases and flavonoids persists, leading to sustained protection of the plant cells
Dosage Effects in Animal Models
The effects of 4-Fluorophenoxyacetic acid vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may not produce significant changes, while higher doses can lead to enhanced plant resistance to pests . At very high doses, 4-Fluorophenoxyacetic acid may exhibit toxic or adverse effects, potentially affecting the overall health of the plants . It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any potential toxicity.
Metabolic Pathways
4-Fluorophenoxyacetic acid is involved in several metabolic pathways, particularly those related to plant defense mechanisms. The compound interacts with enzymes such as peroxidases, which catalyze the formation of flavonoid polymers using H2O2 as an electron acceptor . These metabolic pathways enhance the plant’s resistance to insect pests by reinforcing the cell walls and reducing the pests’ ability to access the plant’s nutrients . The compound’s role in these pathways highlights its importance in maintaining plant health and productivity.
Transport and Distribution
The transport and distribution of 4-Fluorophenoxyacetic acid within cells and tissues are critical for its effectiveness. The compound is absorbed by plant cells and distributed to various tissues, where it interacts with specific enzymes and proteins . The localization and accumulation of 4-Fluorophenoxyacetic acid in the plant’s parenchyma cells are essential for its role in enhancing plant defense . The compound’s ability to reach and affect different parts of the plant ensures its widespread protective effects.
Subcellular Localization
4-Fluorophenoxyacetic acid exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to the plant’s parenchyma cells, where it induces the production of peroxidases and flavonoids . These biomolecules are then catalyzed to form flavonoid polymers, which are deposited in the cell walls . The subcellular localization of 4-Fluorophenoxyacetic acid ensures that its effects are targeted and effective in enhancing plant defense against insect pests.
准备方法
合成路线和反应条件: 4-氟苯氧乙酸可以通过多种方法合成。一种常见的方法是在碱(如氢氧化钠)的存在下,使4-氟苯酚与氯乙酸反应。 该反应通常在回流条件下进行,生成4-氟苯氧乙酸 .
工业生产方法: 4-氟苯氧乙酸的工业生产通常采用类似的合成路线,但规模更大。 该工艺可能包括额外的纯化步骤,以确保该化合物达到农业使用的纯度标准 .
化学反应分析
反应类型: 4-氟苯氧乙酸会发生各种化学反应,包括:
氧化: 它可以被氧化形成相应的羧酸。
还原: 还原反应可以将其转化为醇衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用诸如氢化铝锂之类的还原剂。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂.
主要形成的产物:
氧化: 形成羧酸。
还原: 形成醇。
取代: 形成取代的苯氧乙酸.
相似化合物的比较
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar plant growth-regulating properties.
4-Chlorophenoxyacetic acid: Another phenoxyacetic acid derivative used in agriculture.
Uniqueness: 4-Fluorophenoxyacetic acid is unique due to its specific action on enhancing plant resistance to piercing-sucking insects without stimulating hormonal pathways. This makes it a valuable tool in integrated pest management strategies .
属性
IUPAC Name |
2-(4-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIULCVFFJJYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193510 | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-79-8 | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 405-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorophenoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9SUJ92N8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole](/img/structure/B1294851.png)





![N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine](/img/structure/B1294864.png)

